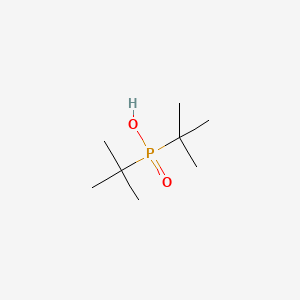
Phosphinic acid, bis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, bis(1,1-dimethylethyl)-, also known by its chemical formula C8H19O2P , is a compound characterized by the presence of two tert-butyl groups attached to a phosphinic acid moiety . This compound is notable for its unique structural properties and its applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphinic acid, bis(1,1-dimethylethyl)- can be synthesized from tert-butyl acetate and di-tert-butylphosphine oxide . The reaction typically involves the use of tert-butyl acetate as a starting material, which undergoes a series of chemical transformations to yield the desired product. The reaction conditions often include specific temperatures and the presence of catalysts to facilitate the process.
Industrial Production Methods: In industrial settings, the production of phosphinic acid, bis(1,1-dimethylethyl)- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities .
Análisis De Reacciones Químicas
Types of Reactions: Phosphinic acid, bis(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of the tert-butyl groups and the phosphinic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize phosphinic acid, bis(1,1-dimethylethyl)- under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives .
Aplicaciones Científicas De Investigación
Phosphinic acid, bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which phosphinic acid, bis(1,1-dimethylethyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved . Its unique structure allows it to mimic or interfere with natural substrates, thereby modulating biochemical processes.
Comparación Con Compuestos Similares
- Phosphinic acid, bis(1,1-dimethylethyl)-
- Phosphinous chloride, bis(1,1-dimethylethyl)-
- Phosphine, bis(1,1-dimethylethyl)-
Comparison: Phosphinic acid, bis(1,1-dimethylethyl)- is unique due to the presence of two tert-butyl groups, which confer specific steric and electronic properties. Compared to similar compounds like phosphinous chloride, bis(1,1-dimethylethyl)-, and phosphine, bis(1,1-dimethylethyl)-, it exhibits distinct reactivity and stability .
Propiedades
Número CAS |
677-76-9 |
|---|---|
Fórmula molecular |
C8H19O2P |
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
ditert-butylphosphinic acid |
InChI |
InChI=1S/C8H19O2P/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3,(H,9,10) |
Clave InChI |
GZWFFPNAVPOUBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(=O)(C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















